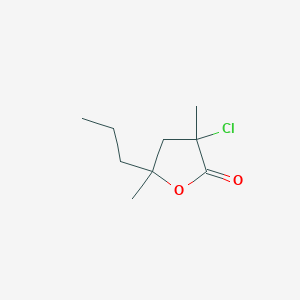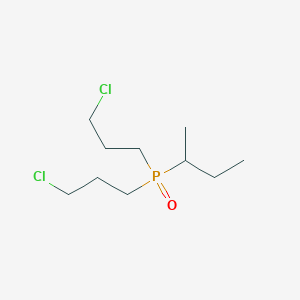
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound features a butan-2-yl group and two 3-chloropropyl groups attached to an oxo-lambda~5~-phosphane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of butan-2-ylmagnesium bromide with 3-chloropropylchlorophosphine under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The pathways involved include the formation of coordination complexes and the activation of substrates through phosphorus-metal interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)bis(3-chloropropyl)phosphine: Similar structure but lacks the oxo group.
(Butan-2-yl)bis(3-chloropropyl)phosphine oxide: Similar structure but with an additional oxygen atom bonded to phosphorus.
Uniqueness
(Butan-2-yl)bis(3-chloropropyl)oxo-lambda~5~-phosphane is unique due to its specific combination of functional groups, which imparts distinct reactivity and coordination properties. The presence of both butan-2-yl and 3-chloropropyl groups, along with the oxo-lambda~5~-phosphane core, makes it versatile for various applications in catalysis and material science .
Propriétés
Numéro CAS |
89869-46-5 |
|---|---|
Formule moléculaire |
C10H21Cl2OP |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
2-[bis(3-chloropropyl)phosphoryl]butane |
InChI |
InChI=1S/C10H21Cl2OP/c1-3-10(2)14(13,8-4-6-11)9-5-7-12/h10H,3-9H2,1-2H3 |
Clé InChI |
CVWWWAHBTWPBHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)P(=O)(CCCCl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


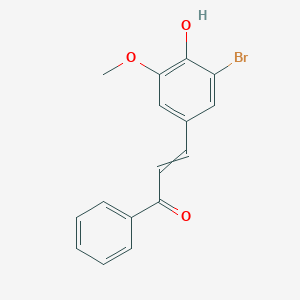
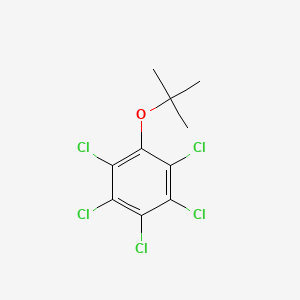
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
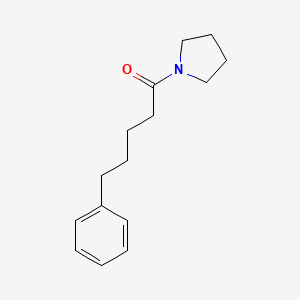

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)

![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
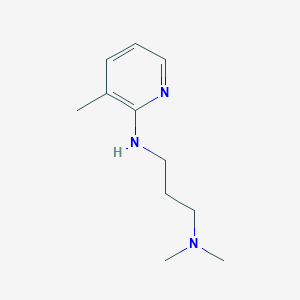
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
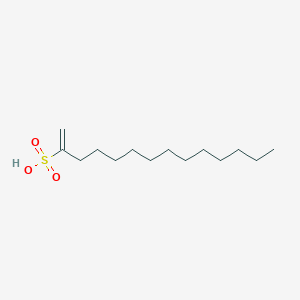
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
